4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide, also known by its chemical name and CAS number 155914-97-9, is a synthetic compound characterized by a complex molecular structure. This compound is classified as an ingredient substance and has been studied for its potential applications in various scientific fields. Its molecular formula is , and it features a unique arrangement of functional groups that contribute to its biological activity and physical properties .
The synthesis of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide involves several steps, typically starting from simpler aromatic compounds. The general method includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
The molecular structure of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide can be represented using various structural notations:
c1cc(OCCCCCOc2ccc(C(=O)N)cc2)ccc1C(=N)N
JUXMLCDTXKRLHV-UHFFFAOYSA-N
The compound consists of a benzene ring substituted with an ether and an amide group, contributing to its solubility and reactivity. The presence of the amidinophenoxy group enhances its interaction with biological targets .
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide can participate in several chemical reactions due to its functional groups:
These reactions are pivotal for understanding its mechanism of action in biological systems .
The mechanism of action for 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide primarily revolves around its interaction with specific biological targets, potentially including enzymes or receptors involved in cellular signaling pathways.
Quantitative data on binding affinities and inhibition constants would provide further insights into its effectiveness as a therapeutic agent .
Relevant data from testing methods such as those outlined by OECD guidelines can provide further insights into these properties .
4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide has potential applications in various scientific fields:
Further exploration into these applications could lead to significant advancements in drug development and material sciences .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0